molecular formula C8H20Cl2N2O B1487315 4-(Diethylamino)-3-pyrrolidinol dihydrochloride CAS No. 2206822-89-9

4-(Diethylamino)-3-pyrrolidinol dihydrochloride

Cat. No.: B1487315
CAS No.: 2206822-89-9
M. Wt: 231.16 g/mol
InChI Key: QREOWQPUUVDPIO-UHFFFAOYSA-N
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Description

4-(Diethylamino)-3-pyrrolidinol dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)-3-pyrrolidinol dihydrochloride typically involves multiple steps, starting with the reaction of diethylamine with a suitable pyrrolidinol derivative. The reaction conditions include the use of strong acids and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow processes and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Diethylamino)-3-pyrrolidinol dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

4-(Diethylamino)-3-pyrrolidinol dihydrochloride is widely used in scientific research due to its unique properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications in medicinal chemistry include the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism by which 4-(Diethylamino)-3-pyrrolidinol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes within cells.

Comparison with Similar Compounds

4-(Diethylamino)-3-pyrrolidinol dihydrochloride is compared with other similar compounds to highlight its uniqueness. Similar compounds include 4-(Diethylamino)salicylaldehyde and 4-Diethylaminobenzaldehyde. These compounds share structural similarities but differ in their functional groups and applications.

Properties

IUPAC Name

4-(diethylamino)pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-3-10(4-2)7-5-9-6-8(7)11;;/h7-9,11H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREOWQPUUVDPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CNCC1O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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